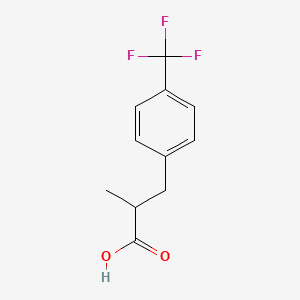

2-(4-(Trifluoromethyl)benzyl)propanoic acid

Übersicht

Beschreibung

“2-(4-(Trifluoromethyl)benzyl)propanoic acid” is a chemical compound with the CAS Number: 1192772-71-6 . It has a molecular weight of 232.2 and its IUPAC name is 2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid . The compound is stored in a dry room at normal temperature and it is in solid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 232.2 .Wissenschaftliche Forschungsanwendungen

Enantioseparation in Chromatography

Research on derivatives of 2-(substituted phenyl)propanoic acids, closely related to 2-(4-(trifluoromethyl)benzyl)propanoic acid, has shown their importance in chromatography. Specifically, the study by Tong et al. (2016) focuses on the enantioseparation of these acids using high-speed countercurrent chromatography, highlighting the impact of different substituents on the benzene ring in the enantiorecognition process. This study is a significant extension of previous work on 2-phenyl propanoic acid derivatives, underscoring their role in advancing chromatographic techniques (Tong et al., 2016).

Hydrogen Bonded Co-crystalline Adducts

Alshahateet et al. (2004) explored the formation of hydrogen-bonded co-crystalline adducts with substances like propanoic acid. While this study did not directly involve this compound, it provides insights into the behavior of similar compounds in the context of crystallography and molecular interactions, which could be relevant for further research on trifluoromethyl benzyl derivatives (Alshahateet et al., 2004).

Synthesis of Radiopharmaceuticals

In 2019, Luo et al. conducted a study on the automated synthesis of a radiopharmaceutical incorporating a trifluoromethyl benzyl group. The compound synthesized, 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid, is a demonstration of the application of trifluoromethyl benzyl derivatives in nuclear medicine for PET imaging. This research underlines the potential of such compounds in the development of new radiopharmaceuticals (Luo et al., 2019).

Polymer Synthesis and Material Science

Trejo-Machin et al. (2017) investigated the use of phloretic acid (3-(4-hydroxyphenyl)propanoic acid), which shares structural similarity with this compound, in the synthesis of polybenzoxazines. This study highlights the utility of such compounds in enhancing the reactivity of molecules towards benzoxazine ring formation, thereby contributing to the field of material science and polymer chemistry (Trejo-Machin et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with various receptors, indicating a potential for diverse biological activities .

Mode of Action

It’s known that benzylic compounds can undergo electrophilic substitution due to excessive π-electrons delocalization . This property might play a role in its interaction with its targets.

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a wide range of biochemical pathways .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects .

Biochemische Analyse

Biochemical Properties

2-(4-(Trifluoromethyl)benzyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to influence its reactivity and interaction with biomolecules. For instance, it may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. The exact nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering the enzyme’s conformation .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, it may interact with cell surface receptors, altering cell signaling and impacting cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating them, depending on the context. It may also interact with DNA or RNA, influencing gene expression. These interactions can lead to changes in the activity of specific genes and proteins, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other compounds, which could have different effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it may exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites. These interactions can lead to changes in metabolic flux and the levels of certain metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or bind to proteins that facilitate its movement within the cell. Its localization and accumulation in specific cellular compartments can influence its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance or inhibit its interactions with biomolecules, ultimately affecting its biochemical properties and cellular effects .

Eigenschaften

IUPAC Name |

2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPLOHWBAJQCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693254 | |

| Record name | 2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192772-71-6 | |

| Record name | 2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

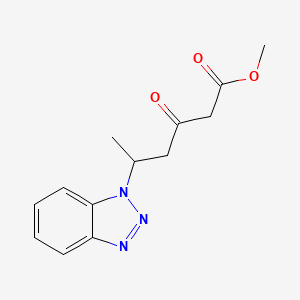

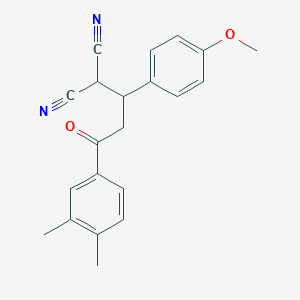

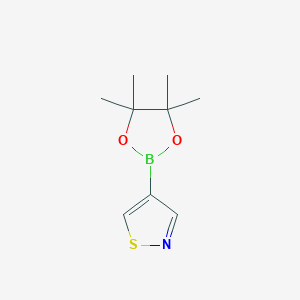

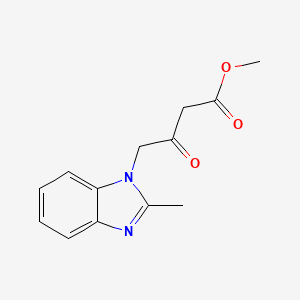

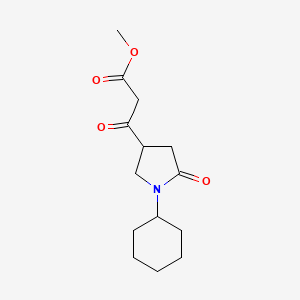

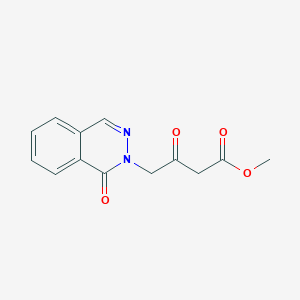

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid](/img/structure/B1394377.png)

![6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1394383.png)

![Methyl 3-oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanoate](/img/structure/B1394392.png)

![[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1394395.png)

![[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394397.png)